N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide
Description
N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide is a synthetic benzamide derivative characterized by a bicyclo[2.2.1]heptane (norbornane) scaffold linked via an ethyl group to a 2-chloro-4-fluorobenzamide moiety. The 2-chloro and 4-fluoro substituents on the benzamide ring are electron-withdrawing groups that influence electronic properties, lipophilicity, and metabolic stability, making this compound a candidate for therapeutic or agrochemical applications.
Properties
CAS No. |
1005070-40-5 |
|---|---|
Molecular Formula |
C16H19ClFNO |
Molecular Weight |
295.78 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide |
InChI |
InChI=1S/C16H19ClFNO/c1-9(14-7-10-2-3-11(14)6-10)19-16(20)13-5-4-12(18)8-15(13)17/h4-5,8-11,14H,2-3,6-7H2,1H3,(H,19,20) |
InChI Key |
DUIZBZJEUSQOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through a review of relevant literature, including case studies and research findings.
- Chemical Formula : C15H18ClFNO
- Molecular Weight : 283.76 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the search results, but related compounds can be referenced.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include receptors involved in neurotransmission and inflammation pathways. The bicyclic structure contributes to its binding affinity and selectivity.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structural features exhibit anti-inflammatory effects. For instance, studies have shown that bicyclic amides can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .
2. Neuropharmacological Effects
The compound's structural analogs have been investigated for neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through modulation of neurotransmitter systems such as serotonin and norepinephrine . Further studies on this compound could elucidate its potential in this area.
Case Study 1: Inhibition of Inflammatory Cytokines
In a controlled study involving animal models, a structurally similar compound demonstrated significant inhibition of TNF-alpha and IL-6 production in response to inflammatory stimuli. This suggests that this compound may also reduce inflammation through similar mechanisms .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of bicyclic compounds in models of neurodegeneration. Results indicated that these compounds could protect against oxidative stress-induced neuronal damage, implying that this compound may have therapeutic potential for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Bicyclic structure | Enhances binding affinity to biological targets |
| Chlorine and fluorine atoms | Potentially increase lipophilicity and bioavailability |
| Amide functional group | May contribute to receptor interactions |
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the context of:
- Anticancer Research : Preliminary studies indicate that N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide may possess anticancer properties, potentially acting through mechanisms that inhibit tumor growth and proliferation.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity in HepG2 Cells
A study conducted on HepG2 liver cancer cells demonstrated that this compound exhibited significant antiproliferative effects, with an IC50 value of 1.30 µM. This indicates a strong potential for use in liver cancer treatment.
Case Study 2: Synergistic Effects with Chemotherapeutics
In vitro investigations revealed that when combined with standard chemotherapeutics such as taxol, the compound enhanced overall anticancer efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing chemotherapy.
Case Study 3: Antimicrobial Screening
The compound was subjected to primary screening against various mycobacterial and fungal strains, where it displayed biological activity comparable to established antibiotics like penicillin G and ciprofloxacin, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Key Research Findings
Bicycloheptanyl vs. Adamantyl : While adamantyl derivatives (e.g., 2-(1-adamantyl)-propanediamide) exhibit higher lipophilicity, the bicycloheptanyl group provides a balance of rigidity and moderate polarity, favoring solubility in aqueous biological systems .
Stereochemical Impact : The 2-bicycloheptanyl isomer in the target compound may offer better steric complementarity to hydrophobic binding pockets compared to 3-isomers or flexible chains (e.g., diflufenican) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
